molecular formula C10H11NO3 B11999802 1-(2-Methoxyphenyl)-2-nitropropene

1-(2-Methoxyphenyl)-2-nitropropene

Cat. No.: B11999802
M. Wt: 193.20 g/mol
InChI Key: OFYVONMDKJKATB-BQYQJAHWSA-N
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Description

1-(2-Methoxyphenyl)-2-nitropropene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenyl)-2-nitropropene can be synthesized through several methods. One common approach involves the condensation of 2-methoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable solvents and catalysts to enhance the efficiency of the process.

Chemical Reactions Analysis

Reduction to Amines

The nitro group and α,β-unsaturated system are reducible under varying conditions:

Nitro Group Reduction

  • Reducing agents : LiAlH₄, Raney nickel, or H₂/Pd-C.

  • Product : 1-(2-Methoxyphenyl)-2-aminopropane (amphetamine analog) .

  • Mechanism : Sequential hydrogenation of the nitro group to NH₂ and the double bond to a single bond.

Selective Double Bond Reduction

  • Agent : NaBH₄ in isopropanol.

  • Product : 1-(2-Methoxyphenyl)-2-nitropropane .

  • Conditions : Room temperature, 2–4 hours.

Hydrolysis Reactions

The nitro group can undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (H₂SO₄/H₂O) : Forms 2-methoxyphenylacetone (P2P analog) .

  • Basic Hydrolysis (K₂CO₃/H₂O₂) : Yields phenolic derivatives via nitro-to-ketone conversion.

Electrophilic Substitution

The methoxy group directs electrophilic attacks to the para position of the aromatic ring:

  • Nitration : Produces 1-(2-methoxy-4-nitrophenyl)-2-nitropropene at 0–5°C.

  • Sulfonation : Generates sulfonic acid derivatives under fuming H₂SO₄.

Oxidation Reactions

  • Ozonolysis : Cleaves the double bond to form nitro ketones.

  • Epoxidation : With peracids (e.g., mCPBA), forms an epoxide at the α,β-position.

Biological Activity and Derivatives

1-(2-Methoxyphenyl)-2-nitropropene derivatives exhibit pesticidal and antimicrobial properties. For example:

Derivative ModificationBiological ActivityEffective Concentration
4-Methyl substitutionAntifungal (Trichophyton spp.)100 ppm
4-tert-Butyl substitutionAntibacterial (Staphylococcus)100 ppm

Structural and Spectroscopic Data

Key analytical data for reaction monitoring:

TechniqueKey Signals
¹H NMR (CDCl₃)δ 2.41 (s, CH₃), 3.89 (s, OCH₃), 6.8–7.5 (m, aromatic H)
IR (KBr)1520 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym), 1650 cm⁻¹ (C=C)
MS (EI)m/z 193 (M⁺), 176 (M⁺–NH₂)

Scientific Research Applications

Chemical Properties and Structure

1-(2-Methoxyphenyl)-2-nitropropene has the molecular formula C10H11NO3C_{10}H_{11}NO_3 and features a nitro group attached to a propene chain, which is further substituted with a methoxyphenyl group. Its structural characteristics contribute to its reactivity and potential applications in synthetic chemistry.

Medicinal Chemistry

Pharmacological Potential
this compound serves as an intermediate in the synthesis of various pharmacologically active compounds. Notably, it can be reduced to produce 4-alkyldialkoxy-α-methylphenethylamines, which are studied for their stimulant effects on the nervous system. These compounds have implications for developing treatments for conditions such as ADHD and depression .

Case Study: Stimulant Activity
In a study involving the administration of synthesized phenethylamines derived from this compound, researchers found that these compounds exhibited significant stimulant activity in animal models. The pharmacokinetics and dynamics of these substances were analyzed to evaluate their potential therapeutic uses .

Agricultural Applications

Pesticide Development
The compound has been identified as a useful pesticide, effective against various pests including bacteria, fungi, and insects. It can be applied in different formulations such as aqueous dispersions or as dusts .

Effectiveness Against Pathogens
Research demonstrated that at concentrations of 100 parts per million, this compound effectively controlled pathogens like Staphylococcus aureus and Trichophyton mentagrophytes, showcasing its utility in agricultural pest management .

Organic Synthesis

Synthetic Intermediates
this compound is utilized as a building block in organic synthesis. It facilitates the creation of more complex molecules through various chemical reactions, including reductions and substitutions .

Quantitative Structure-Activity Relationships
Studies have explored the structure-activity relationships of nitropropenes, highlighting their electrophilicity and potential as synthetic intermediates for developing new chemical entities with desirable biological activities .

Data Table: Applications Overview

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistrySynthesis of stimulantsEffective in animal models for ADHD treatment
Agricultural SciencePesticide formulationEffective against multiple pathogens at low concentrations
Organic SynthesisIntermediate for complex moleculesFacilitates various reactions; key role in creating new chemical entities

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-nitropropene involves its interaction with molecular targets through its nitro and methoxy groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-2-nitropropene can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-2-nitroethane: Similar structure but with a shorter carbon chain.

    1-(2-Methoxyphenyl)-2-nitrobutene: Similar structure but with a longer carbon chain.

    1-(2-Methoxyphenyl)-2-nitrobenzene: Similar structure but with a benzene ring instead of a propene chain.

The uniqueness of this compound lies in its specific combination of functional groups and its reactivity profile, making it a valuable compound in various chemical and biological applications.

Biological Activity

1-(2-Methoxyphenyl)-2-nitropropene is a nitro compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (NO2-NO_2) and a methoxy-substituted phenyl group. The chemical formula is C10H11NO2C_{10}H_{11}NO_2, with a molecular weight of approximately 179.20 g/mol. The nitro group is known for its ability to participate in redox reactions, influencing the compound's biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Nitro compounds, including this compound, exhibit significant antimicrobial properties. The mechanism generally involves the reduction of the nitro group, leading to the formation of reactive intermediates that bind to microbial DNA, causing cell death.

MicroorganismActivity (MIC in µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

2. Anticancer Activity

Recent studies have indicated that nitro compounds can possess anticancer properties. The cytotoxic effects of this compound on various cancer cell lines have been documented.

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

3. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

  • Mechanism : Inhibition of iNOS and COX-2 expression.
  • Case Study : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The nitro group undergoes reduction within cells, generating reactive species that can damage cellular components.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes involved in inflammatory pathways, including iNOS and COX-2.
  • DNA Interaction : Reactive intermediates formed during metabolism may covalently bind to DNA, leading to cytotoxic effects in cancer cells.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-methoxy-2-[(E)-2-nitroprop-1-enyl]benzene

InChI

InChI=1S/C10H11NO3/c1-8(11(12)13)7-9-5-3-4-6-10(9)14-2/h3-7H,1-2H3/b8-7+

InChI Key

OFYVONMDKJKATB-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1OC)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=CC=C1OC)[N+](=O)[O-]

Origin of Product

United States

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